- Preparation method of 5α-androst-2-en-17-one using epiandrosterone as raw material, China, , ,

Cas no 963-75-7 (5a-Androst-2-en-17-one)

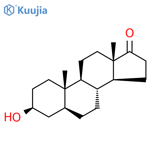

5a-Androst-2-en-17-one structure

Nome del prodotto:5a-Androst-2-en-17-one

5a-Androst-2-en-17-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5a-Androst-2-en-17-one

- 5-alpha-Androst-2-en-17-one

- Androst-2-en-17-one

- (5α)-Androst-2-en-17-one

- 17-oxo-5a-androst-2-ene

- 5ALPHA-ANDROST-2-EN-17-ONE

- 5α-Androst-2-en-17-one

- (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- 5A-ANDROST-16-EN-3-ONE

- 5A-ANDROSTA-2-EN-17-ONE

- 5-Androst-16-en-3-one

- ANDROSTENONE

- Ba 2662

- OCCLESTERONE

- (5α)-Androst-2-en-17-one (ACI)

- 5α-Androst-2-en-17-one (7CI, 8CI)

- 17-Oxo-5α-androst-2-ene

- 5α-Androst-2-ene-17-one

- NSC 44506

- NSC 80614

- SCHEMBL334387

- 2,5alpha-androsten-17-one

- (5alpha)-Androst-2-en-17-one, 90%

- MFCD00199476

- (5a)-Androst-2-en-17-one, 90%

- 10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- (5s,8r,9s,10s,13s,14s)-10,13-dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4h-cyclopenta[a]phen

- (5alpha)-Androst-2-en-17-one; 5alpha-Androst-2-en-17-one (7CI,8CI); 17-Oxo-5alpha-androst-2-ene; Ba 2662; NSC 44506; NSC 80614

- 17-OXO-5.ALPHA.-ANDROST-2-ENE

- AKOS016010532

- A)-Androst-2-en-17-one

- Androst-2-en-17-one, (5.alpha.)-

- (10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- (5

- UNII-AHC8P4E4ZL

- 5-androst-2-en-17-one

- (5.ALPHA.)-ANDROST-2-EN-17-ONE

- BDBM50388394

- AHC8P4E4ZL

- 5alpha-Androsta-2-en-17-one

- EINECS 213-517-3

- BA-2662

- NSC-44506

- (5?)-Androst-2-en-17-one, 90%

- PD163862

- DTXSID30914585

- AC-2001

- AS-15121

- (5alpha)-androst-2-en-17-one

- doi:10.14272/ISJVDMWNISUFRJ-HKQXQEGQSA-N.1

- (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one

- NSC-80614

- CS-0199793

- 963-75-7

- 5a-androst 2-en-17-one

- 10.14272/ISJVDMWNISUFRJ-HKQXQEGQSA-N.1

- (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4H-cyclopenta[a]phenanthren-17(14H)-one

- 5.ALPHA.-ANDROST-2-ENE-17-ONE

- CHEMBL2058267

- 2,(5alpha)-androsten-17-one

- NS00042491

- (3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one

-

- MDL: MFCD00199476

- Inchi: 1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1

- Chiave InChI: ISJVDMWNISUFRJ-HKQXQEGQSA-N

- Sorrisi: C[C@]12CC=CC[C@@H]1CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Proprietà calcolate

- Massa esatta: 272.21400

- Massa monoisotopica: 272.214

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 20

- Conta legami ruotabili: 0

- Complessità: 464

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 6

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.9

- Superficie polare topologica: 17.1A^2

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.032

- Punto di fusione: 104-106°C

- Punto di ebollizione: 371.6 oC at 760 mmHg

- Punto di infiammabilità: 371.6 oC at 760 mmHg

- Indice di rifrazione: 1.529

- PSA: 17.07000

- LogP: 4.76430

- Rotazione specifica: +142 °-+152 ° (c=1, CHCl3)

- Pressione di vapore: 0.0±0.8 mmHg at 25°C

5a-Androst-2-en-17-one Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Germania:-

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at room temperature

5a-Androst-2-en-17-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-250mg |

Androst-2-en-17-one |

963-75-7 | ≥98% | 250mg |

¥602.0 | 2023-09-08 | |

| abcr | AB282959-100mg |

(5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,5,6,7,8,9,10,11,12,13,15,16-dodecahydro-4H-cyclopenta[a]phenanthren-17(14H)-one, 97%; . |

963-75-7 | 97% | 100mg |

€532.10 | 2024-04-16 | |

| AstaTech | 40500-0.25/G |

5A-ANDROST-2-EN-17-ONE |

963-75-7 | 97% | 0.25g |

$276 | 2023-09-17 | |

| AstaTech | 40500-1/G |

5A-ANDROST-2-EN-17-ONE |

963-75-7 | 97% | 1g |

$689 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-1g |

Androst-2-en-17-one |

963-75-7 | ≥98% | 1g |

¥1202.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74751-5g |

Androst-2-en-17-one |

963-75-7 | ≥98% | 5g |

¥3222.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74752-5mg |

Androst-2-en-17-one |

963-75-7 | ,HPLC≥98% | 5mg |

¥188.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D503063-100g |

17-Oxo-5a-androst-2-ene |

963-75-7 | 95% | 100g |

$480 | 2024-07-28 | |

| A2B Chem LLC | AD15534-250mg |

Androst-2-en-17-one |

963-75-7 | ≥98% | 250mg |

$116.00 | 2024-07-18 | |

| Aaron | AR006SBE-20mg |

Androst-2-en-17-one |

963-75-7 | 98% | 20mg |

$61.00 | 2024-07-18 |

5a-Androst-2-en-17-one Metodo di produzione

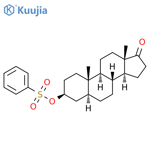

Synthetic Routes 1

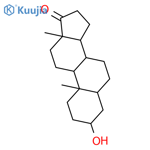

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine , 4-Undecylbenzenesulfonyl chloride Catalysts: Dicyclohexylcarbodiimide Solvents: Toluene ; 1.5 - 2 h, 0 - 5 °C; 9 h, 34 - 35 °C

1.2 Reagents: Ethanol ; 30 min, 40 °C; 5 h, 40 °C

1.2 Reagents: Ethanol ; 30 min, 40 °C; 5 h, 40 °C

Riferimento

- Preparation method of 5α-androst-2-en-17one using p-dodecylbenzenesulfonyl chloride, China, , ,

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 60 min, 70 °C

Riferimento

- Synthesis of 5a-androst-2-en-17-one, Gongye Cuihua, 2010, 18(12), 55-57

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Lithium bromide Solvents: Dimethylformamide ; 2 h, 125 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

Riferimento

- Neurosteroid Analogues. 18. Structure-Activity Studies of ent-Steroid Potentiators of γ-Aminobutyric Acid Type A Receptors and Comparison of Their Activities with Those of Alphaxalone and Allopregnanolone, Journal of Medicinal Chemistry, 2014, 57(1), 171-190

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: 2-Methylpyridine ; rt → 128 °C; > 128 °C

Riferimento

- Mass production method of 5α-androstan-2-en-17-one, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide Solvents: Dichloromethane ; 2 h, rt

1.2 17 h, reflux

1.2 17 h, reflux

Riferimento

- Method for preparation of rocuronium bromide intermediate 5α-androst-2-ene-17-one by dehydration of epiandrosterone under catalysis of Eaton's reagent, China, , ,

5a-Androst-2-en-17-one Raw materials

- (3β,5α)-3-[(Phenylsulfonyl)oxy]androstan-17-one

- 3β-(4-Methylphenylsulfonyloxy)-5α-androstan-17-one

- (3alpha, 5alpha)-3-hydroxyandrostan-17-one

- 3beta-(Mesyloxy)-5alpha-androstane-17-one

- Androsterone

- Epiandrosterone

5a-Androst-2-en-17-one Preparation Products

5a-Androst-2-en-17-one Fornitori

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

(CAS:963-75-7)5alpha-androst-2-en-17-one

Numero d'ordine:ML 2024-32

Stato delle scorte:0

Quantità:1G~1KG~25KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 30 October 2024 09:41

Prezzo ($):0

5a-Androst-2-en-17-one Letteratura correlata

-

F. Kohen,L. K. Lala,W. Van Bever,R. E. Counsell J. Chem. Soc. D 1969 347

-

2. 917. Urinary steroids and related compounds. Part II. 11 : 17-Disubstituted androstanes carrying no substituent at position 3W. Klyne,Sheila Palmer ( née Ridley) J. Chem. Soc. 1958 4545

-

James R. Hanson,Mansur D. Liman,Sivajini Nagaratnam -Steroidal Allylic and HomoallylicAlcohols?. James R. Hanson Mansur D. Liman Sivajini Nagaratnam J. Chem. Res. (S) 1997 282

-

4. Anionic activation in polymer-supported reactions. Part 2. Stereochemical studies on the introduction of fluorine at chiral centres and in biologically significant moleculesStefano Colonna,Alberto Re,Georges Gelbard,Eduardo Cesarotti J. Chem. Soc. Perkin Trans. 1 1979 2248

-

5. The solvolysis of 4β-hydroxy-3β-p-tolylsulphonyloxyandrost-5-enesJames R. Hanson,Harry J. Wadsworth J. Chem. Soc. Perkin Trans. 1 1980 933

963-75-7 (5a-Androst-2-en-17-one) Prodotti correlati

- 14935-81-0(Androst-3-en-17-one)

- 1354009-44-1({4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester)

- 1806432-62-1(2-Ethoxy-5-methoxyphenylpropanal)

- 2307782-34-7(rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid)

- 1353497-56-9(2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol)

- 401567-19-9(6-Benzothiazolecarbonitrile,2-(methylthio)-)

- 2138110-29-7(tert-butyl N-[2-({[(tert-butoxy)carbonyl]amino}methyl)-4-oxocyclohexyl]carbamate)

- 398507-55-6(Lodenafil Carbonate)

- 1352895-12-5(ETHYL 4-CHLORO-5-METHYL-1H-INDOLE-2-CARBOXYLATE)

- 2320684-78-2(2-(4-chlorophenyl)-N-(6-phenylpyrimidin-4-yl)methylacetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:963-75-7)5a-Androst-2-en-17-one

Purezza:99%/99%

Quantità:100mg/1g

Prezzo ($):315.0/894.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:963-75-7)Androst-2-en-17-one

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta